Kinome-Wide Selectivity Score: GENZ-882706 vs. Typical Kinase Inhibitor Selectivity
GENZ-882706 demonstrates exceptional kinome-wide selectivity with a selectivity score of S(35)=0.005, indicating that the compound inhibits only 0.5% of the 35 kinases most frequently targeted by kinase inhibitors [1]. This selectivity profile was achieved after screening approximately 600 compounds in a medicinal chemistry optimization campaign aimed at minimizing off-target kinase interactions [2]. The S(35) selectivity score is a standardized metric in kinase drug discovery that quantifies the fraction of commonly inhibited kinases affected by a compound; lower scores indicate superior selectivity.
| Evidence Dimension | Kinase selectivity score (S(35) metric) |
|---|---|
| Target Compound Data | S(35) = 0.005 (0.5% of 35 commonly inhibited kinases) |
| Comparator Or Baseline | Typical multi-targeted kinase inhibitors often exhibit S(35) scores >0.1 (>10% of commonly inhibited kinases) |
| Quantified Difference | At least 20-fold improvement in selectivity based on S(35) metric compared to less selective kinase inhibitors |
| Conditions | In vitro kinase profiling panel of 35 kinases commonly inhibited by kinase inhibitors |
Why This Matters
Superior kinome selectivity reduces the probability of off-target effects that could confound experimental results in mechanistic studies, ensuring that observed phenotypes are attributable to CSF-1R inhibition rather than off-target kinase modulation.
- [1] Hagan N, et al. CSF1R inhibition with a small molecule (sCSF1Rinh) reduces microglial proliferation and attenuates neuroinflammation in models of multiple sclerosis. Cell Death Dis. 2020;11(10):904. View Source
- [2] Scholte A. Small molecule treats multiple sclerosis in rodents. Chemical & Engineering News. 2023 Mar 29. View Source
